N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic propanamide derivative featuring a unique combination of structural motifs:
- Thiophen-2-yl group: A sulfur-containing heterocycle known to enhance metabolic stability and modulate electronic properties in drug-like molecules.
- 4-(Methylsulfonyl)phenyl group: A strong electron-withdrawing substituent that may influence target binding affinity and solubility.
This compound’s design leverages the propanamide backbone, a common scaffold in medicinal chemistry due to its stability and capacity for structural diversification. The hydroxy group on the pentyl chain may confer improved pharmacokinetic properties compared to non-hydroxylated analogs .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-26(23,24)17-7-4-15(5-8-17)6-9-19(22)20-12-10-16(11-13-21)18-3-2-14-25-18/h2-5,7-8,14,16,21H,6,9-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMLGECBFRLGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Attachment of the Pentyl Chain: The pentyl chain can be attached through alkylation reactions, using alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and other biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations:
Heterocycle Impact: The target’s thiophen-2-yl group contrasts with furan (in ’s compound 3b) and pyridine (compound 6b). Thiophene’s sulfur atom may improve metabolic stability compared to oxygen/nitrogen-containing heterocycles .
Sulfonyl Group Role :
- The 4-(methylsulfonyl)phenyl group in the target is shared with sodium channel blockers (), suggesting this substituent may contribute to hydrophobic or electrostatic interactions in target binding .
Chain Flexibility and Solubility: The 5-hydroxypentyl chain in the target contrasts with rigid cyclopropyl () or cyclic piperidine () moieties. The hydroxyl group likely enhances aqueous solubility compared to non-polar analogs .
Physicochemical Properties
Table 2: Estimated Physicochemical Parameters
Key Observations:
- The target’s higher molecular weight and logP compared to ’s tetrazole derivative suggest increased lipophilicity, which may improve membrane permeability but reduce solubility.
Mechanistic Divergence
- While the target shares the methylsulfonylphenyl group with sodium channel blockers (), its propanamide core distinguishes it from piperidine-based molecules, implying a different mechanism of action .
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiophene ring, a hydroxyl group, and a sulfonamide moiety. Its IUPAC name reflects these components, indicating its potential for diverse interactions with biological targets.
Synthesis Overview:
- The synthesis typically involves the formation of the thiophenyl-pentyl chain followed by the introduction of the sulfonamide group.
- Key steps may include:
- Bromination of thiophene to form intermediates.
- Grignard reactions to build the pentyl chain.
- Coupling reactions to attach the sulfonamide.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including:
- Receptors: The compound may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
- Enzymes: It can modulate enzymatic activities, potentially affecting metabolic pathways.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, similar thiophene-based compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This positions this compound as a candidate for anti-inflammatory drug development.
Cytotoxicity and Cancer Research
Preliminary data suggest that this compound may possess cytotoxic properties against certain cancer cell lines. Its mechanism may involve apoptosis induction or cell cycle arrest, making it a potential lead in cancer therapy.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide | Structure | Antimicrobial and anti-inflammatory |
| N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-isopropoxybenzamide | Structure | Potential anti-cancer agent |
Case Studies and Research Findings
-
Antimicrobial Activity Study:
A study evaluated the effectiveness of thiophene derivatives against MRSA and other resistant strains. Results showed significant inhibition at low concentrations, highlighting the potential for developing new antibiotics. -
Anti-inflammatory Mechanism:
In vitro studies demonstrated that related compounds reduced TNF-alpha levels in macrophages, suggesting a pathway for therapeutic use in inflammatory diseases. -
Cytotoxicity in Cancer Cells:
Research involving various cancer cell lines indicated that this compound led to a decrease in cell viability through mechanisms involving oxidative stress and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
